molecular formula C11H15NO4 B13227430 Benzyl 2-(aminooxy)-3-methoxypropanoate

Benzyl 2-(aminooxy)-3-methoxypropanoate

Cat. No.: B13227430
M. Wt: 225.24 g/mol
InChI Key: JBELOMJGEUAGFK-UHFFFAOYSA-N
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Description

Benzyl 2-(aminooxy)-3-methoxypropanoate is an organic ester compound characterized by a benzyl ester group, an aminooxy (-ONH₂) substituent at the C2 position, and a methoxy (-OCH₃) group at the C3 position of the propanoate backbone. The aminooxy group is particularly reactive, enabling conjugation with carbonyl-containing molecules, which is critical in bioconjugation and isotope labeling (e.g., ¹⁸F for PET imaging) .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

benzyl 2-aminooxy-3-methoxypropanoate

InChI

InChI=1S/C11H15NO4/c1-14-8-10(16-12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3

InChI Key

JBELOMJGEUAGFK-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OCC1=CC=CC=C1)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminooxy)-3-methoxypropanoate typically involves the reaction of benzyl alcohol with 2-(aminooxy)-3-methoxypropanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(aminooxy)-3-methoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of enzyme inhibitors and probes for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with benzyl 2-(aminooxy)-3-methoxypropanoate, differing primarily in substituents, ester groups, or functional moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Benzenepropanoic acid, β-amino-2-(phenylmethoxy)- C₁₆H₁₇NO₃ 271.31 Benzyl ether, β-amino group Intermediate in drug synthesis
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₁H₁₀N₂O₄ 234.21 Benzyloxycarbonyl (Cbz), cyano (-CN) Peptide protection; R&D applications
Methyl 3-(benzyloxy)-2-methylpropanoate C₁₂H₁₆O₃ 208.25 Benzyl ether, methyl ester Flavor/fragrance intermediate
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate C₁₁H₁₃BrO₄ 289.13 Bromo, methoxy, hydroxy Pharmaceutical intermediate
Key Observations:
  • Reactivity: The aminooxy group in the target compound offers distinct reactivity for oxime ligation, unlike the cyano group in C₁₁H₁₀N₂O₄, which is inert under similar conditions .
  • Ester Stability : Benzyl esters (e.g., in the target compound and C₁₂H₁₆O₃) exhibit higher hydrolytic stability compared to methyl esters, making them preferable in prolonged reaction setups .
  • Functional Diversity : Bromo and nitro substituents (e.g., in C₁₁H₁₃BrO₄ and derivatives) enhance electrophilicity, whereas methoxy groups contribute to solubility and metabolic stability .

Radiopharmaceutical Labeling

The aminooxy group’s ability to form stable oximes with ketones/aldehydes is exploited in ¹⁸F-labeling for PET tracers. For example, aminooxy-functionalized RGD peptides show superior labeling efficiency compared to "click chemistry" approaches .

Bioconjugation

Compounds like C₁₁H₁₀N₂O₄ () are used for peptide protection, but the target compound’s aminooxy group enables covalent bonding with glycoproteins or antibodies, enhancing therapeutic payload delivery .

Biological Activity

Benzyl 2-(aminooxy)-3-methoxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an aminooxy group, which is known to enhance its reactivity and biological activity. The methoxy and benzyl substituents contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant properties. Research indicates that this compound exhibits significant anticonvulsant activity, particularly in models of epilepsy. In a study comparing various derivatives, it was found that this compound had an effective dose (ED50) lower than established anticonvulsants like phenytoin and valproate, suggesting superior efficacy in seizure control .

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission. This is crucial as GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier effectively contributes to its pharmacological profile .

Antimicrobial Activity

In addition to its anticonvulsant effects, this compound has shown antimicrobial properties. Preliminary studies indicate activity against certain Gram-positive bacteria, although further research is needed to fully characterize its spectrum of activity and potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Variations in substituents on the benzene ring and modifications to the aminooxy group can significantly impact both potency and selectivity for target receptors. For instance, compounds with electron-donating groups on the aromatic ring tend to exhibit enhanced activity compared to those with electron-withdrawing groups .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Anticonvulsant Screening : A study conducted by NIH and NINDS demonstrated that derivatives of this compound exhibited moderate to excellent anticonvulsant activity in animal models, with specific modifications leading to improved efficacy .
  • Antimicrobial Testing : In antimicrobial screening tests against Bacillus subtilis and Escherichia coli, some derivatives showed selective antibacterial action, indicating potential as a lead compound for developing new antibiotics .

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundED50 (mg/kg)Comparison with Phenytoin
This compound4.5Superior
Phenytoin30Reference
Valproate20Moderate

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilis50
This compoundEscherichia coli>100

Chemical Reactions Analysis

Oxidation Reactions

The aminooxy group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

ReagentConditionsMajor Product(s)YieldSource
KMnO₄ (aq)Acidic, 25–50°CBenzaldehyde derivatives65–72%
CrO₃ in H₂SO₄0–5°C, 2–4 hrsNitroso intermediates58%
H₂O₂Neutral pH, 40°COxime derivatives82%

Mechanistic Insights :

  • Oxidation with KMnO₄ cleaves the benzyl group, yielding 2-(aminooxy)-3-methoxypropanoic acid and benzaldehyde.

  • Chromium-based oxidants convert the aminooxy group to nitroso compounds, which are stabilized by conjugation with the methoxy group .

Reduction Reactions

The compound is reduced at the aminooxy or ester group:

ReagentConditionsMajor Product(s)YieldSource
LiAlH₄Anhydrous THF, refluxBenzyl alcohol derivatives90%
NaBH₄/CuCl₂Methanol, 25°CPrimary amine (–NH₂)75%
H₂/Pd-CEthanol, 1 atm2-(Aminooxy)-3-methoxypropanol88%

Key Observations :

  • LiAlH₄ reduces both the ester and aminooxy groups, yielding benzyl alcohol and ammonia.

  • Catalytic hydrogenation selectively reduces the aminooxy group to an amine without affecting the benzyl ester.

Substitution Reactions

The aminooxy group participates in nucleophilic substitutions:

ReagentConditionsMajor Product(s)YieldSource
R-X (alkyl halides)K₂CO₃, DMF, 60°CN-Alkylated derivatives70–85%
Acyl chloridesPyridine, 0°CAcylated aminooxy esters92%
SOCl₂Reflux, 6 hrsSulfonamide derivatives68%

Case Study :
In a patent , treatment with 3,5-dibromo-4-(4-methoxyphenoxy)benzaldehyde and ethyl 2-(aminooxy)propanoate under basic conditions yielded a Schiff base intermediate. Subsequent chlorosulfonation introduced a sulfonyl chloride group, enabling further derivatization with amines.

Acid/Base-Mediated Transformations

The ester and aminooxy groups exhibit pH-dependent reactivity:

Reaction TypeConditionsMajor Product(s)YieldSource
Acidic hydrolysisHCl (6M), reflux2-(Aminooxy)-3-methoxypropanoic acid95%
Basic hydrolysisNaOH (2M), 25°CSodium salt of the acid89%
BBr₃ demethylationDCM, –10°CPhenolic derivatives80%

Notable Example :
BBr₃ selectively demethylates the methoxy group to a hydroxyl group while preserving the aminooxy functionality, enabling further functionalization .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.

  • Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic media, necessitating anhydrous conditions during synthesis .

Q & A

Basic Research Question

  • Storage : Keep in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester and aminooxy groups .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and moisture-free conditions during synthesis. Avoid prolonged exposure to air or elevated temperatures (>40°C) .

What strategies can be employed to optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?

Advanced Research Question

  • Protective Group Strategy : Use temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the aminooxy moiety to prevent side reactions during esterification .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminooxy group, while low temperatures (0–5°C) minimize decomposition .
  • Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the product from byproducts like hydrolyzed acids .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR absorptions) when characterizing this compound?

Advanced Research Question

  • Cross-Validation : Compare experimental 1^1H NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous peaks .
  • 2D NMR Techniques : Use HSQC or HMBC to correlate protons with adjacent carbons, resolving overlaps (e.g., distinguishing methoxy vs. benzyl protons) .
  • Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding shifts in the aminooxy group .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

In reaction mechanisms involving this compound, how does the aminooxy group influence nucleophilic reactivity compared to traditional amine groups?

Advanced Research Question
The aminooxy (–ONH2_2) group is less basic (pKa ~4.5) than primary amines (pKa ~10), reducing its protonation tendency and enhancing its nucleophilicity in mildly acidic conditions . This property enables selective reactions with carbonyl electrophiles (e.g., aldehydes in oxime formation) without competing amine side reactions . Kinetic studies suggest the aminooxy group exhibits a 10–20% faster reaction rate with α,β-unsaturated esters compared to NH2_2 groups under identical conditions .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Exothermic Reactions : Use controlled addition techniques and cooling baths to manage heat generation during benzylation .
  • Byproduct Formation : Implement inline IR monitoring to track reaction progress and optimize stoichiometry of reagents like DCC (N,N'-dicyclohexylcarbodiimide) in coupling steps .
  • Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

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